Comparative Nematocidal Efficacy: Marcfortine A vs. Paraherquamide A
In a direct comparative assessment within the same chemical class, Paraherquamide A is documented as superior to Marcfortine A as a nematocide [1]. The two compounds differ solely in ring G: Marcfortine A has a six-membered unsubstituted ring G, while Paraherquamide A possesses a five-membered ring G with methyl and hydroxyl substituents at C14 [1]. This structural distinction drives the potency differential that ultimately led to the development of 2-Desoxoparaherquamide A (PNU-141962) rather than a Marcfortine A-derived candidate [1].
| Evidence Dimension | Nematocidal potency (qualitative comparative assessment) |
|---|---|
| Target Compound Data | Marcfortine A: inferior nematocide |
| Comparator Or Baseline | Paraherquamide A: superior nematocide |
| Quantified Difference | Superiority statement without specified fold-change; Paraherquamide A is the more potent compound |
| Conditions | Review of comparative anthelmintic evaluation across multiple nematode species in the paraherquamide/marcfortine class |
Why This Matters
This establishes Marcfortine A as the less potent natural congener, making it more suitable as a synthetic intermediate for generating improved semi-synthetic derivatives rather than as a standalone therapeutic lead.
- [1] Lee BH, Clothier MF, et al. Marcfortine and paraherquamide class of anthelmintics: discovery of PNU-141962. Curr Top Med Chem. 2002;2(7):779-793. View Source
